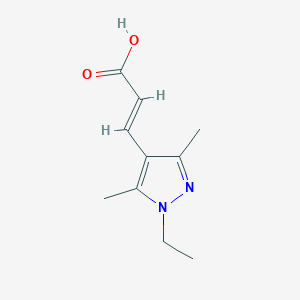

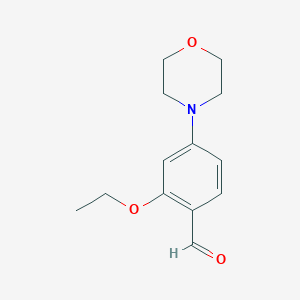

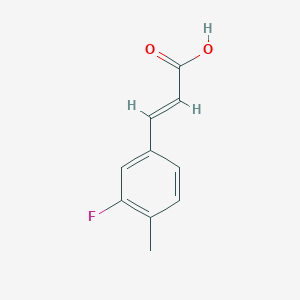

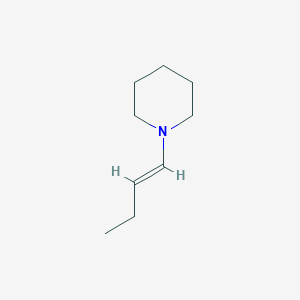

2-Ethoxy-4-morpholin-4-yl-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Ethoxy-4-morpholin-4-yl-benzaldehyde" is not directly mentioned in the provided papers, but it is structurally related to the compounds studied within these papers. The papers discuss various morpholine derivatives and their synthesis, molecular structure, and potential applications, particularly in medicinal chemistry and materials science. Morpholine is a versatile heterocyclic moiety that is often incorporated into compounds for its beneficial properties, such as increased solubility and bioactivity.

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of a mannich base derivative involving morpholine is described under microwave irradiation conditions, which is a method known for its efficiency and rapid reaction times . Another paper

Wissenschaftliche Forschungsanwendungen

Silver(I) Complexes and Cytotoxicity Studies

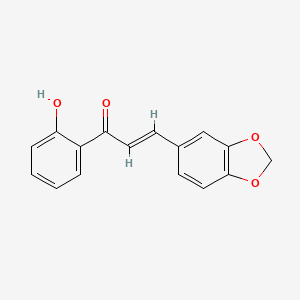

A study by Silva et al. (2020) explored the synthesis and characterization of novel silver(I) complexes that include derivatives of 3-methoxy-4-hydroxybenzaldehyde thiosemicarbazone, among which includes a compound similar in structure to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. These complexes demonstrated appreciable cytotoxic activity against human tumor cells, showcasing their potential in cancer research and treatment. The study also delved into the cellular uptake, apoptosis induction, and the interaction of these complexes with DNA, revealing their mechanism of action at the cellular level (Silva et al., 2020).

Photodynamic Therapy Agents

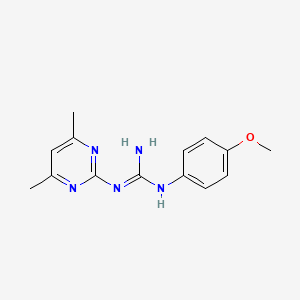

Kucińska et al. (2015) synthesized and characterized phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups, highlighting their potential as agents for photodynamic therapy. This research underscores the significance of these derivatives in the treatment of cancer, specifically through their photosensitizing properties, which were investigated using cancer cell lines. The study found that these compounds exhibit varying degrees of singlet oxygen production and cytotoxic activity, depending on the solvent used and the specific structure of the phthalocyanine derivative (Kucińska et al., 2015).

Fluorescent Properties and Biological Evaluation

Eçik et al. (2019) described the synthesis and characterization of meso-piperidine linked Bodipy, starting from a compound structurally related to 2-Ethoxy-4-morpholin-4-yl-benzaldehyde. This research explored the fluorescent properties of these Bodipy derivatives and their potential application in live cell imaging and cytotoxicity studies. The study emphasizes the utility of these compounds in biological imaging and cancer research, providing insights into their photophysical properties and biological effects (Eçik et al., 2019).

Liposome-Incorporated Phthalocyanines for Cancer Treatment

Skupin-Mrugalska et al. (2018) investigated the physicochemical properties and photodynamic activity of liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines against oral cancer cells. This study highlights the role of liposomes as drug delivery vehicles for hydrophobic phthalocyanines, demonstrating the enhanced biological effects of these compounds when encapsulated. The research provides valuable insights into the application of these derivatives in the treatment of cancer, particularly in improving the solubility and efficacy of photodynamic therapy agents (Skupin-Mrugalska et al., 2018).

Safety and Hazards

Eigenschaften

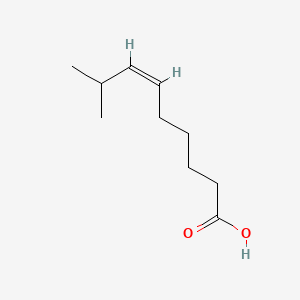

IUPAC Name |

2-ethoxy-4-morpholin-4-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-2-17-13-9-12(4-3-11(13)10-15)14-5-7-16-8-6-14/h3-4,9-10H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQOWOPCNUBPKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCOCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)